

Application Notes and Protocols for Deschloroclozapine (DCZ) in Chemogenetic Studies

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Compound of Interest		
Compound Name:	Deschloroclozapine	
Cat. No.:	B1663425	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has revolutionized the field of neuroscience by enabling precise temporal control of neuronal activity in a non-invasive manner.[1] **Deschloroclozapine** (DCZ) has emerged as a superior actuator for muscarinic-based DREADDs (hM3Dq for activation and hM4Di for inhibition) compared to the commonly used clozapine-N-oxide (CNO).[1][2] DCZ offers significant advantages, including high potency, rapid onset of action, excellent bloodbrain barrier penetration, and minimal off-target effects.[3][4] These characteristics make DCZ a more reliable and effective tool for a wide range of in vitro and in vivo chemogenetic applications.[2]

This document provides detailed application notes and protocols for the experimental design of chemogenetic studies using **Deschloroclozapine**.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Potency of Deschloroclozapine (DCZ)



Receptor	Parameter	Value (nM)	Reference
hM3Dq (human muscarinic DREADD)	Ki	6.3	[3]
EC50	0.13		
hM4Di (human muscarinic DREADD)	Ki	4.2	[3]
EC50	0.081		

Table 2: Recommended In Vivo Dosages of

Deschloroclozapine (DCZ)

Species	Administration Route	Dosage Range	Application	Reference
Mouse	Intraperitoneal (i.p.)	1 - 100 μg/kg	Neuronal activation/inhibiti on, behavioral assays	[5]
Rat	Intraperitoneal (i.p.)	0.1 mg/kg (100 μg/kg)	cFos induction, behavioral inhibition	[1][6]
Rat	Subcutaneous (s.c.)	0.1 mg/kg (100 μg/kg)	Neuronal activation, behavioral assays	[2][7]
Non-human primate	Intramuscular (i.m.)	100 μg/kg	Reversible induction of spatial working memory deficits	
Non-human primate	Oral	300 - 1000 μg/kg	Working memory impairment	[8]

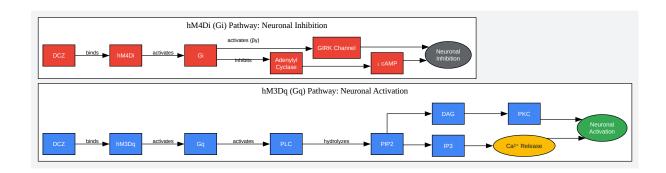


Signaling Pathways

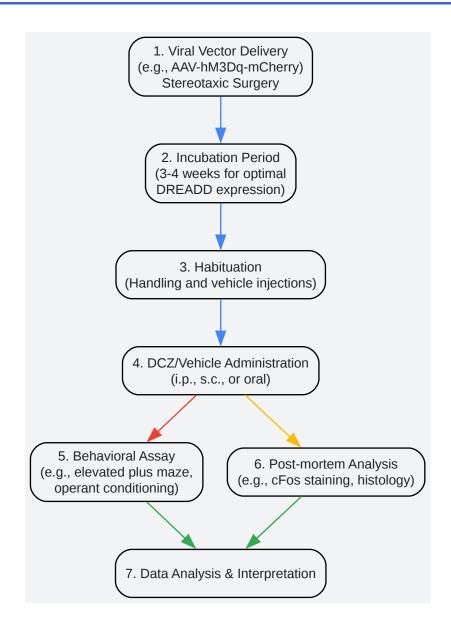
Deschloroclozapine activates the engineered G-protein coupled DREADD receptors, leading to the initiation of specific intracellular signaling cascades.

- hM3Dq (Gq-coupled DREADD): Upon DCZ binding, hM3Dq activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to neuronal depolarization and increased neuronal activity.
- hM4Di (Gi-coupled DREADD): DCZ binding to hM4Di activates the Gi alpha subunit, which
 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the
 beta-gamma subunit of the G-protein can activate G-protein-coupled inwardly-rectifying
 potassium (GIRK) channels, leading to membrane hyperpolarization and subsequent
 neuronal silencing.









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